

4-Phthalimidobutyronitrile CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phthalimidobutyronitrile

Cat. No.: B1331353

[Get Quote](#)

4-Phthalimidobutyronitrile: A Technical Guide

CAS Number: 3184-61-0

This technical guide provides a comprehensive overview of **4-Phthalimidobutyronitrile**, a chemical compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, a general synthesis protocol, and discusses its potential, though currently underexplored, biological activities based on the broader class of phthalimide derivatives.

Chemical and Physical Properties

4-Phthalimidobutyronitrile, also known as 4-(1,3-dioxoisindol-2-yl)butanenitrile or N-(3-cyanopropyl)phthalimide, is a white to off-white solid.^[1] Its fundamental properties are summarized in the table below.

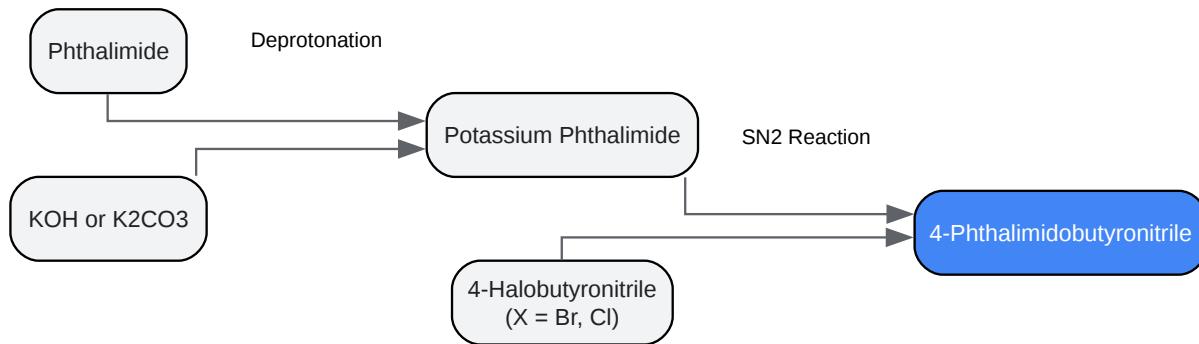
Property	Value	Reference
CAS Number	3184-61-0	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[2]
Molecular Weight	214.22 g/mol	[2]
Boiling Point	403.9 °C at 760 mmHg	[1]
Density	1.286 g/cm ³	[1]
Appearance	White to off-white solid	[1]

Synthesis

The primary method for the synthesis of **4-Phthalimidobutyronitrile** is the Gabriel Synthesis. [\[3\]](#)[\[4\]](#)[\[5\]](#) This well-established reaction in organic chemistry provides a reliable route to primary amines and their N-alkylated derivatives, including N-substituted phthalimides.

Experimental Protocol: General Gabriel Synthesis of 4-Phthalimidobutyronitrile

This protocol describes a general method for the synthesis of **4-Phthalimidobutyronitrile** based on the Gabriel synthesis. The reaction involves the nucleophilic substitution of a haloalkanenitrile by potassium phthalimide.


Materials:

- Phthalimide
- Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
- 4-Bromobutyronitrile or 4-Chlorobutyronitrile
- Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Ethanol (for preparation of potassium phthalimide, if starting from phthalimide and KOH)
- Water

- Dichloromethane or other suitable extraction solvent

Procedure:

- Preparation of Potassium Phthalimide: If not using commercially available potassium phthalimide, it can be prepared by reacting phthalimide with an ethanolic solution of potassium hydroxide.[3][6] The resulting potassium phthalimide precipitates and can be collected. Alternatively, anhydrous potassium carbonate can be used directly with phthalimide in the reaction solvent.[7]
- Alkylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, potassium phthalimide is dissolved or suspended in a suitable anhydrous polar aprotic solvent, such as DMF. To this mixture, 4-bromobutyronitrile or 4-chlorobutyronitrile is added. The reaction mixture is then heated to a temperature appropriate for the specific haloalkanenitrile and solvent used, typically with stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8][9]
- Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is typically isolated by pouring the reaction mixture into water and extracting with an organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure **4-Phthalimidobutyronitrile**.

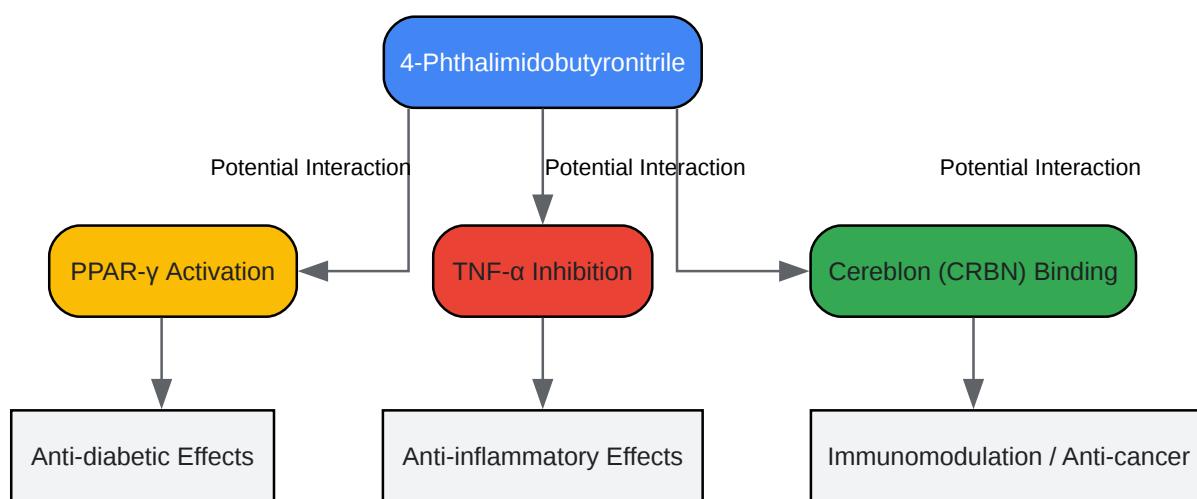
[Click to download full resolution via product page](#)

Figure 1: General workflow for the Gabriel synthesis of **4-Phthalimidobutyronitrile**.

Biological Activity and Potential Applications

While specific biological data for **4-Phthalimidobutyronitrile** is not extensively available in the public domain, the broader class of phthalimide-containing compounds has been the subject of significant research, revealing a wide range of biological activities.

Potential as a PPAR- γ Modulator


Peroxisome proliferator-activated receptor-gamma (PPAR- γ) is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation.^{[2][4][10]} Several N-substituted phthalimide derivatives have been synthesized and evaluated for their PPAR- γ agonistic activity.^{[2][4][11]} For instance, studies have shown that certain phthalimide derivatives can activate PPAR- γ in cell-based assays, suggesting their potential as therapeutic agents for type 2 diabetes.^{[2][4]} Given its structure, **4-Phthalimidobutyronitrile** could potentially interact with the PPAR- γ ligand-binding domain, though this would require experimental validation.

Inhibition of TNF- α Production

Tumor necrosis factor-alpha (TNF- α) is a pro-inflammatory cytokine involved in various inflammatory diseases.^[12] The inhibition of TNF- α production is a key mechanism of action for several anti-inflammatory drugs.^[12] Research has demonstrated that certain N-substituted phthalimides can inhibit the production of TNF- α in human leukemia cell lines.^{[3][13]} The mechanism for some phthalimides, like thalidomide, involves enhanced degradation of TNF- α mRNA.^[14] This suggests that **4-Phthalimidobutyronitrile** could be investigated for similar anti-inflammatory properties.

Cereblon Binding and Immunomodulatory Effects

A significant area of research for phthalimide-related compounds is their interaction with the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.^{[15][16][17]} The binding of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, which contain a glutarimide ring, to Cereblon alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins and resulting in potent anti-myeloma and immunomodulatory effects.^{[15][18][19][20][21]} While **4-Phthalimidobutyronitrile** lacks the glutarimide moiety critical for the known IMiD activity, the phthalimide core itself is a key structural feature for Cereblon binding.^[18] Therefore, its potential interaction with Cereblon, although likely different from classical IMiDs, warrants investigation.

[Click to download full resolution via product page](#)

Figure 2: Potential biological activities of **4-Phthalimidobutyronitrile** based on related compounds.

Safety and Handling

Detailed safety and handling information for **4-Phthalimidobutyronitrile** is not readily available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-Phthalimidobutyronitrile is a readily synthesizable compound with a clear chemical identity. While specific biological data for this molecule is currently limited, its structural relationship to a broad class of biologically active phthalimides suggests potential for further investigation in areas such as metabolic diseases, inflammation, and immunomodulation. This technical guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound. Further experimental studies are necessary to elucidate its specific biological functions and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Phthalimide Derivatives as Potential PPAR- γ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Potassium phthalimide - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 9. 4-BROMOBUTYRONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. Revisiting PPAR γ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the functional role of the thalidomide binding protein cereblon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- 19. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. myeloma.org [myeloma.org]
- To cite this document: BenchChem. [4-Phthalimidobutyronitrile CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331353#4-phthalimidobutyronitrile-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com